Olprinone hydrochloride hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of loprinone hydrochloride involves several steps, including the formation of the imidazo[1,2-a]pyridine ring system. The reaction conditions typically involve high pressure and high temperature reactions . Industrial production methods often utilize hydrogenation and other advanced techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Olprinone hydrochloride hydrate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Congestive Heart Failure and Acute Heart Failure

Olprinone is primarily used in the management of congestive heart failure due to its ability to enhance myocardial contractility and reduce vascular resistance. It increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to improved cardiac output and reduced symptoms of heart failure. Clinical studies have demonstrated that olprinone can significantly improve hemodynamic parameters in patients with acute heart failure, making it an essential therapeutic option in critical care settings .

Cardiac Surgery

In the context of cardiac surgery, olprinone is utilized to manage low central venous pressure during procedures such as open hepatectomy and laparoscopic surgeries. Recent clinical trials have indicated that olprinone administration can effectively control hemorrhage and stabilize hemodynamics during surgical interventions .

Neurological Applications

Spinal Cord Injury

Recent research has highlighted the potential of olprinone in treating spinal cord injuries. In experimental models, olprinone administration has been shown to attenuate inflammation and tissue damage following spinal cord trauma. The compound reduces neutrophil infiltration and pro-inflammatory cytokine levels, thereby promoting recovery of motor function post-injury . This suggests a promising role for olprinone in neuroprotection and rehabilitation following spinal injuries.

Pharmacokinetics and Method Development

Analytical Methods for Olprinone Measurement

The pharmacokinetics of olprinone have been extensively studied, with validated analytical methods developed to measure its plasma concentrations in clinical settings. These methods facilitate pharmacokinetic studies, ensuring accurate dosing and monitoring of therapeutic effects in patients . The ability to quantify olprinone levels is crucial for optimizing treatment regimens, particularly in critically ill patients where precise dosing can significantly impact outcomes.

Case Studies and Clinical Trials

Case Study: Efficacy in Cardiac Patients

A notable case study involved a cohort of patients with severe heart failure treated with olprinone. The results indicated significant improvements in cardiac output and reductions in pulmonary capillary wedge pressure, demonstrating its efficacy as a short-term treatment option for decompensated heart failure .

Clinical Trials Overview

Olprinone has been the subject of multiple clinical trials assessing its safety and efficacy across various indications:

- Heart Failure Management: Phase 1 trials are ongoing to evaluate the safety of olprinone in managing low central venous pressure during surgical procedures .

- Acute Respiratory Distress Syndrome: A platform adaptive trial is investigating the effects of olprinone on outcomes in patients with acute respiratory distress syndrome, aiming to assess its broader applicability beyond cardiac conditions .

Data Summary Table

Mecanismo De Acción

Olprinone hydrochloride hydrate exerts its effects by selectively inhibiting phosphodiesterase III, which is specific to cAMP. This inhibition leads to an increase in intracellular cAMP levels and peak calcium ion levels, thereby enhancing myocardial contractility and producing vasodilation . The molecular targets include the myocardium, vascular smooth muscle, and platelets .

Comparación Con Compuestos Similares

Olprinone hydrochloride hydrate is similar to other phosphodiesterase III inhibitors such as milrinone and enoximone. it is unique in its ability to selectively improve carotid artery distensibility and augment cerebral blood flow . This makes it particularly useful in patients with impaired cerebral circulation.

Similar Compounds

- Milrinone

- Enoximone

- Amrinone

These compounds share similar mechanisms of action but differ in their specific pharmacokinetic and pharmacodynamic properties .

Propiedades

Fórmula molecular |

C14H13ClN4O2 |

|---|---|

Peso molecular |

304.73 g/mol |

Nombre IUPAC |

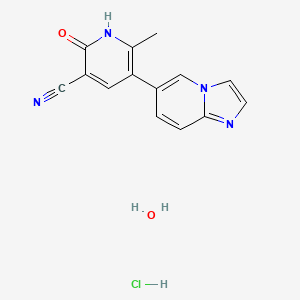

5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrate;hydrochloride |

InChI |

InChI=1S/C14H10N4O.ClH.H2O/c1-9-12(6-11(7-15)14(19)17-9)10-2-3-13-16-4-5-18(13)8-10;;/h2-6,8H,1H3,(H,17,19);1H;1H2 |

Clave InChI |

BFZDXWYVGHGCMK-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C(=O)N1)C#N)C2=CN3C=CN=C3C=C2.O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.